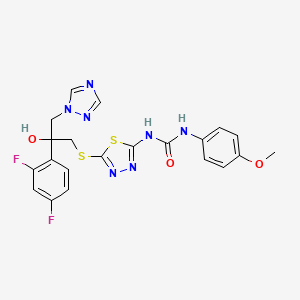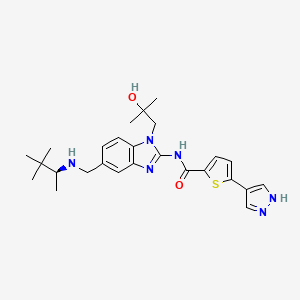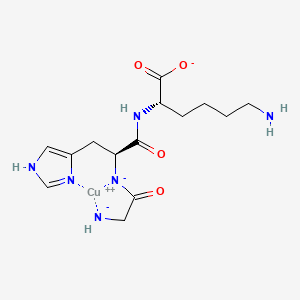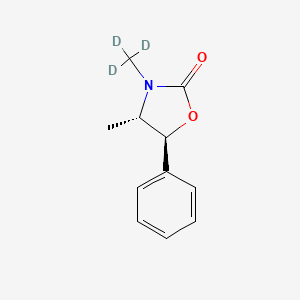
Antifungal agent 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal Agent 11 is a compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and survival. This compound is particularly effective against a range of pathogenic fungi, making it a valuable tool in both clinical and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 11 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of a core structure, followed by functional group modifications to enhance antifungal activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under appropriate solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products often include modified versions of the original compound with enhanced or altered antifungal properties.
Scientific Research Applications
Antifungal Agent 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents with improved efficacy.
Biology: Employed in research to understand the interactions between antifungal agents and fungal cells, including the identification of molecular targets and pathways.
Medicine: Applied in clinical research to evaluate its effectiveness in treating various fungal infections, including those resistant to other antifungal agents.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Mechanism of Action
Antifungal Agent 11 exerts its effects by targeting specific components of fungal cells. The primary mechanism involves the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane. By disrupting ergosterol production, this compound compromises the integrity of the cell membrane, leading to increased permeability and cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as squalene epoxidase and lanosterol 14α-demethylase.
Comparison with Similar Compounds
Terbinafine: An allylamine antifungal that also inhibits squalene epoxidase, leading to ergosterol depletion.
Fluconazole: A triazole antifungal that inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.
Amphotericin B: A polyene antifungal that binds to ergosterol, forming pores in the cell membrane and causing cell leakage.
Uniqueness: Antifungal Agent 11 is unique in its specific targeting of multiple enzymes in the ergosterol biosynthesis pathway, providing a broader spectrum of activity compared to other antifungal agents. Its ability to overcome resistance mechanisms and its effectiveness against a wide range of pathogenic fungi make it a valuable addition to the antifungal arsenal.
Properties
Molecular Formula |
C21H19F2N7O3S2 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
1-[5-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H19F2N7O3S2/c1-33-15-5-3-14(4-6-15)26-18(31)27-19-28-29-20(35-19)34-10-21(32,9-30-12-24-11-25-30)16-7-2-13(22)8-17(16)23/h2-8,11-12,32H,9-10H2,1H3,(H2,26,27,28,31) |
InChI Key |
MGZJOIXBZJXBMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)


